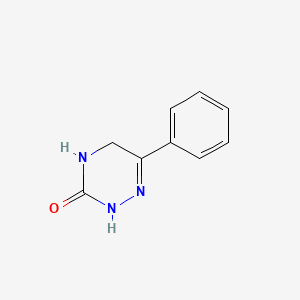

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Vue d'ensemble

Description

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a phenyl group at the 6-position and a carbonyl group at the 3-position makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can be synthesized through several methods. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired triazine compound. The reaction typically requires heating and the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Des Réactions Chimiques

Alkylation Reactions

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes alkylation at the N-2 position when treated with alkyl halides under basic conditions. For example, reactions with methyl iodide, ethyl iodide, or benzyl chloride in the presence of aqueous NaOH yield 2-alkylated derivatives (Table 1) .

Table 1: Alkylation of this compound

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Methyl iodide | 2-Methyl-5-(2-oxopropyl) | 34 |

| Ethyl iodide | 2-Ethyl-5-(2-oxopropyl) | 38 |

| Benzyl chloride | 2-Benzyl-5-(2-oxopropyl) | 14 |

The reaction proceeds via nucleophilic substitution, with acetone acting as a co-solvent and participating in subsequent addition steps .

Nucleophilic Addition Reactions

The compound reacts with C- and N-nucleophiles under acidic or catalytic conditions:

-

With thiophene : In the presence of BF₃·OMe₂ and acetic acid, it forms 5-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one via electrophilic aromatic substitution .

-

With indole : Similar conditions yield 5-(indol-3-yl) derivatives, demonstrating its ability to engage in Friedel-Crafts-type reactions .

Key Example :

Ring-Opening and Fused-Ring Formation

Reactions with amines lead to ring cleavage or fused heterocycles:

-

Hydrazinolysis : Treatment with hydrazine or phenylhydrazine results in hydrazino-substituted triazinones (e.g., 4a–c ), which further cyclize to form triazolo[4,3-d] triazines under acidic conditions .

-

Secondary amines : Piperidine or diethylamine induces furan ring cleavage in related precursors, yielding open-chain derivatives .

Functional Group Interconversions

The triazinone scaffold participates in redox reactions:

-

Catalytic hydrogenation : Reduces unsaturated bonds or nitro groups in substituents while preserving the triazinone core .

-

Oxidation : Mild phase-transfer catalysis (PTC) conditions oxidize sulfur or nitrogen moieties without degrading the heterocycle .

Stability and Stereochemical Integrity

When derived from chiral α-amino acids, the compound retains enantiomeric purity during synthesis and subsequent reactions, confirming no racemization at stereogenic centers .

Comparative Reactivity

Unlike 5-phenylpyrimidin-2(1H)-one, which resists cyclic amine additions, this compound readily reacts with morpholine or piperidine, highlighting its enhanced electrophilicity .

Applications De Recherche Scientifique

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazine: Lacks the phenyl group and carbonyl group, leading to different chemical properties.

1,3,5-Triazine: Another triazine isomer with different nitrogen atom positions.

Phenylhydrazine Derivatives: Compounds with similar phenyl groups but different ring structures.

Uniqueness

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a phenyl group and a carbonyl group makes it a versatile compound for various applications.

Activité Biologique

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS: 78831-00-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 206.22 g/mol. The compound features a triazine ring system which is known for its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of phenyl hydrazine with suitable carbonyl compounds. Various methods have been reported in the literature to optimize yields and purities, including microwave-assisted synthesis and solvent-free reactions .

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that 6-phenyl derivatives possess activity against various bacterial strains. In particular, a study demonstrated that certain triazine derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Cardiotonic Activity

A notable area of research involves the cardiotonic effects of related compounds. A series of studies have evaluated the cardiotonic activity of 6-phenyl derivatives on isolated perfused toad hearts. One specific derivative demonstrated enhanced contractile force comparable to established cardiotonics like levosimendan . This suggests potential applications in treating heart failure.

Toxicological Assessment

The toxicity profile of this compound has been assessed using bioassays such as the Daphnia magna test. Results indicated that while some derivatives exhibited low toxicity (LC50 values greater than 1000 µg/L), others displayed significant lethality at higher concentrations. This variability underscores the importance of structural modifications in altering biological activity and toxicity .

Case Studies

- Cardiotonic Activity Study : In a comparative study involving various triazine derivatives, the compound was tested for its ability to enhance cardiac contractility. Results indicated a dose-dependent increase in force generation in cardiac tissues, positioning it as a candidate for further development in cardiac therapeutics .

- Antimicrobial Efficacy : A series of synthesized triazine derivatives were tested against clinical isolates of bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL against resistant strains of E. coli and S. aureus, highlighting their potential utility in addressing antibiotic resistance .

Research Findings Summary Table

Propriétés

IUPAC Name |

6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMREWHCHKZSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354623 | |

| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-00-2 | |

| Record name | 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.